2-methyl-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine
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Overview
Description
2-Methyl-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via trifluoromethylation reactions, which can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonyl chloride.
Attachment of the Aminopropyl Group: The final step involves the alkylation of the pyrazole ring with a suitable aminopropyl halide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalytic systems may be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents such as ether or tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines or alcohols, and substitution can result in various substituted pyrazole derivatives .
Scientific Research Applications
2-Methyl-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-methyl-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The pyrazole ring may interact with various receptors and enzymes, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Methyl-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine is unique due to its specific combination of a trifluoromethyl group and a pyrazole ring, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile building block in synthetic chemistry and as a candidate for drug development .
Properties
IUPAC Name |
2-methyl-3-[3-(trifluoromethyl)pyrazol-1-yl]propan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3N3/c1-6(4-12)5-14-3-2-7(13-14)8(9,10)11/h2-3,6H,4-5,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BASYXSJHXKSXBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)CN1C=CC(=N1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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